3-Fluoro-2-(piperidin-1-YL)pyridin-4-OL
CAS No.:
Cat. No.: VC13590046
Molecular Formula: C10H13FN2O
Molecular Weight: 196.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13FN2O |
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Molecular Weight | 196.22 g/mol |
IUPAC Name | 3-fluoro-2-piperidin-1-yl-1H-pyridin-4-one |
Standard InChI | InChI=1S/C10H13FN2O/c11-9-8(14)4-5-12-10(9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,12,14) |
Standard InChI Key | PAABTDSMFOJSDH-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2=C(C(=O)C=CN2)F |
Canonical SMILES | C1CCN(CC1)C2=C(C(=O)C=CN2)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, 3-fluoro-2-(piperidin-1-yl)pyridin-4-ol, reflects its substitution pattern:
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Pyridine backbone: A six-membered aromatic ring with nitrogen at position 1.
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Fluorine substituent: Electron-withdrawing group at position 3, influencing electronic distribution and reactivity .
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Piperidin-1-yl group: A saturated six-membered amine ring attached via nitrogen at position 2, contributing to steric bulk and basicity.
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Hydroxyl group: At position 4, enabling hydrogen bonding and acidity (predicted pKa ~8–10) .
The molecular formula is C10H13FN2O, with a molecular weight of 196.22 g/mol . Structural analogs, such as 1-(2-fluoropyridin-3-yl)piperidin-4-ol, exhibit similar mass spectrometry profiles, suggesting comparable fragmentation patterns .
Spectroscopic Properties
While experimental NMR or IR data for 3-fluoro-2-(piperidin-1-yl)pyridin-4-ol is unavailable, predictions can be made:
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¹H NMR:
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¹⁹F NMR: δ -110 to -115 ppm (consistent with meta-fluorine in pyridines) .
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IR: Stretching vibrations at 3250 cm⁻¹ (O-H), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-F).
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are plausible:
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Functionalization of preformed pyridine:
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De novo pyridine synthesis:
Photoredox-Mediated Coupling
Adapting methods from J. Org. Chem. (2017), α,α-difluoro-β-iodoketones could couple with silyl enol ethers under blue LED irradiation in the presence of fac-Ir(ppy)3, followed by condensation with ammonium acetate to form the pyridine ring . For example:
Key conditions:
Challenges and Optimization
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Regioselectivity: Fluorine’s meta-directing effects may complicate substitution patterns.
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Piperidine incorporation: Steric hindrance at position 2 necessitates bulky base catalysts (e.g., DIPEA).
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Hydroxyl group stability: Protection as a silyl ether (e.g., TBS) during synthesis .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Estimated 2–5 mg/mL (pH 7.4) due to hydroxyl and amine groups .
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Lipophilicity: Predicted logP = 1.8 (moderate membrane permeability).
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Stability:
Tautomerism and Conformational Analysis
The hydroxyl group at position 4 may participate in keto-enol tautomerism, though the aromatic pyridine ring favors the enol form. Piperidine adopts a chair conformation, with the N-substituent equatorial to minimize strain.
Biological Activity and Toxicology
In Silico Predictions
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Targets: Predicted to inhibit cytochrome P450 3A4 (CYP3A4) and hERG channels (risk of QT prolongation).
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ADMET profile:
Toxicity Considerations
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Acute toxicity: Estimated LD50 (rat, oral) = 500–1000 mg/kg (similar to 3-fluoropyridine) .
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Mutagenicity: Unlikely (AMES test negative for fluoropyridines without nitro groups) .
Table 2: Optimized Synthesis Conditions for Fluoropyridines
Parameter | Value/Detail |
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Catalyst | fac-Ir(ppy)3 (3 mol%) |
Light Source | Blue LEDs (450 nm) |
Solvent | DMF |
Temperature | 120°C |
Reaction Time | 3 hours |
Yield | Up to 90% |
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